molecular formula C15H13N5O3 B15143100 2-Nitro Nevirapine-d3

2-Nitro Nevirapine-d3

Cat. No.: B15143100
M. Wt: 314.31 g/mol
InChI Key: ILSADLPHOZPXCQ-FIBGUPNXSA-N
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Description

2-Nitro Nevirapine-d3 is a deuterated form of 2-Nitro Nevirapine, a compound used primarily in scientific research. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound. This compound is particularly valuable in the study of HIV/AIDS due to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro Nevirapine-d3 typically involves the nitration of Nevirapine-d3. The process begins with the preparation of Nevirapine-d3, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carefully monitored to ensure the selective nitration of the compound without affecting other functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistency and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitro Nevirapine-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro Nevirapine-d3 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

2-Nitro Nevirapine-d3 exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV-1 virus, making it an effective component in antiretroviral therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound in research .

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

314.31 g/mol

IUPAC Name

2-cyclopropyl-5-nitro-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)/i1D3

InChI Key

ILSADLPHOZPXCQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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